(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate physicochemical properties
(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the core physicochemical properties of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, a key building block in modern drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this guide synthesizes empirical data with practical, field-proven methodologies to support its effective application in research and development.
Compound Identity and Structural Framework
(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative. The piperazine motif is a privileged scaffold in medicinal chemistry, valued for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the secondary amine, making it a versatile intermediate in multi-step syntheses.[2]
Chemical Structure:
Caption: Chemical structure of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate.
Core Physicochemical Profile
A compound's fundamental physicochemical properties dictate its behavior from the benchtop to in vivo systems. The following table summarizes the known properties of this molecule.
| Property | Value | Source |
| CAS Number | 1273577-11-9 | [3][][5] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [3][][5] |
| Molecular Weight | 230.31 g/mol | [5][6] |
| Physical Form | Liquid | [3] |
| Density | 1.067 ± 0.06 g/cm³ | [3] |
| Flash Point | 166.8 ± 22.3 °C | [3] |
| Melting Point | Not Applicable | [3] |
| Boiling Point | Not Reported in Literature |
Ionization Behavior: pKa
The acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state in different pH environments, directly impacting its solubility, permeability, and target engagement.[7]
Structural Rationale and Expert Estimation
(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate possesses two nitrogen atoms.
-
N1 (Carbamate Nitrogen): The lone pair of electrons on this nitrogen is delocalized by the adjacent carbonyl group of the Boc protector. This resonance effect renders the carbamate nitrogen essentially non-basic.
-
N2 (Secondary Amine): This nitrogen is a secondary amine and is the primary basic center of the molecule.
While the exact pKa for this specific compound is not published, we can derive a highly reliable estimate from structurally analogous compounds. The pKa of 1-(2-hydroxyethyl)piperazine has been experimentally determined.[7] Given the minimal electronic influence of the Boc group on the distal secondary amine, the pKa of the title compound is expected to be very close to that of the secondary amine in the parent piperazine core, which is approximately 9.7 .[7][8]
Experimental Protocol: Potentiometric Titration for pKa Determination
This method provides a definitive pKa value by measuring pH changes in a solution upon the addition of a titrant.[9] It is a self-validating system, as the shape of the resulting titration curve confirms the presence and number of ionizable groups.
Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01).
-
Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Begin stirring and record the initial pH.
-
Data Acquisition: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Endpoint: Continue the titration well past the equivalence point, identified by a sharp change in pH.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest portion of the curve).
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
Solubility is a gatekeeper property in drug development; poor solubility can lead to low bioavailability and hinder the translation of a promising compound into a viable therapeutic.[10][11] It is essential to distinguish between two key types of solubility measurements.[12]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly precipitating from a stock solution (often DMSO), falls out of an aqueous buffer. It is a high-throughput measurement used in early discovery to flag problematic compounds.[10][12]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid. This is the gold standard for pre-formulation and later-stage development.[12][13]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The Shake-Flask method (or a scaled-down version) is the definitive approach for measuring thermodynamic solubility.[14] Its trustworthiness comes from allowing the system to reach true equilibrium.
Methodology:
-
Preparation: Add an excess amount of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate to a series of vials containing relevant aqueous buffers (e.g., pH 5.0, 7.4) and organic solvents (e.g., ethanol, methanol). The excess compound ensures saturation.
-
Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, letting the undissolved compound settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. It is critical to filter this sample immediately through a low-binding filter (e.g., 0.22 µm PVDF) to remove any suspended microparticles.
-
Quantification: Dilute the filtered supernatant into a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
Spectroscopic and Structural Characterization
While this guide focuses on physicochemical properties, structural confirmation is paramount. Standard spectroscopic techniques are used to verify the identity and purity of the compound. Supplier data sheets and chemical databases confirm the availability of such spectra.[15][16]
-
¹H and ¹³C NMR: Provides a detailed map of the proton and carbon environments, confirming the connectivity of the molecule, the presence of the Boc group (characteristic signal around 1.4 ppm in ¹H NMR), and the hydroxyethyl side chain.
-
Mass Spectrometry (MS): Confirms the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺ at m/z 231.17).[17]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the O-H stretch from the alcohol, the C=O stretch from the carbamate, and N-H stretches from the secondary amine.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Storage Conditions: The compound should be stored at 4°C and protected from light to prevent degradation.[3]
-
Safety Information:
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautions: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[18]
-
Conclusion
(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a liquid building block with a single basic center suitable for chemical modification. Its physicochemical profile, characterized by its predictable pKa and measurable solubility, makes it a tractable and valuable component in drug discovery pipelines. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and ensure the generation of reliable data for downstream applications.
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tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate - Appretech Scientific Limited. (URL: [Link])
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tert-Butyl piperazine-1-carboxylate | C9H18N2O2 - PubChem. (URL: [Link])
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tert-Butyl piperazine-1-carboxylate - Manasa Life Sciences. (URL: [Link])
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Tert-butyl 3-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate - PubChemLite. (URL: [Link])
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MSDS of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride - Capot Chemical. (URL: [Link])
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